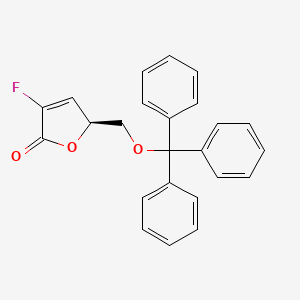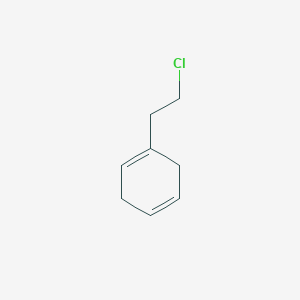
1-(2-Chloroethyl)cyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)cyclohexa-1,4-diene is an organic compound with the molecular formula C8H11Cl It is a derivative of cyclohexa-1,4-diene, where one of the hydrogen atoms is replaced by a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)cyclohexa-1,4-diene can be synthesized through the alkylation of cyclohexa-1,4-diene with 2-chloroethanol in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Preparation of the Alkylating Agent: 2-chloroethanol is prepared by the chlorination of ethanol.
Alkylation Reaction: Cyclohexa-1,4-diene is reacted with 2-chloroethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated form, cyclohexane, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Cyclohexane.
Substitution: Aminoethyl or thioethyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-(2-Chloroethyl)cyclohexa-1,4-diene exerts its effects involves several molecular targets and pathways:
Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to modifications in their structure and function.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, affecting cellular redox balance and potentially leading to oxidative stress.
Substitution Reactions: The compound can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)cyclohexa-1,4-diene can be compared with other similar compounds, such as:
Cyclohexa-1,4-diene: The parent compound, which lacks the chloroethyl group, is less reactive and has different chemical properties.
1,3-Cyclohexadiene: An isomer of cyclohexa-1,4-diene, which has different reactivity due to the position of the double bonds.
1-(2-Bromoethyl)cyclohexa-1,4-diene: A similar compound where the chloroethyl group is replaced by a bromoethyl group, leading to different reactivity and applications.
Propiedades
Número CAS |
343927-33-3 |
|---|---|
Fórmula molecular |
C8H11Cl |
Peso molecular |
142.62 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C8H11Cl/c9-7-6-8-4-2-1-3-5-8/h1-2,5H,3-4,6-7H2 |
Clave InChI |
PUQBCDWVBMEVOV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC(=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)

![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
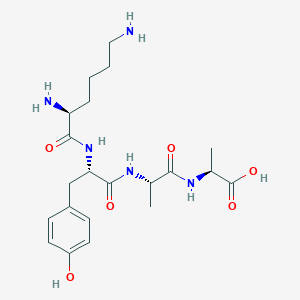
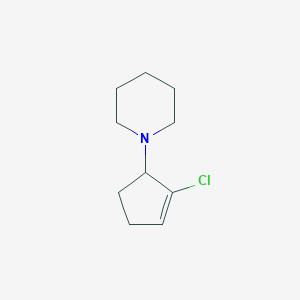
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
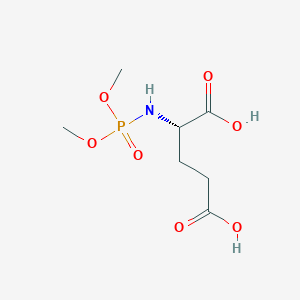


![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)

